2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-16-9-6-14(7-10-16)23(29)22-21(26)20(18-5-3-4-12-28(18)22)24(30)27-17-13-15(25)8-11-19(17)32-2/h3-13H,26H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINQLXFBCPPRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (CAS Number: 903345-34-6) is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 449.9 g/mol
- Structure : The compound features an indolizine core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. While specific data on this compound is limited, related derivatives have shown promising results:
- Minimum Inhibitory Concentration (MIC) : Compounds in the indolizine family have demonstrated MIC values as low as 0.5 μg/mL against various Gram-positive bacteria, suggesting a strong antibacterial effect .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Indolizine Derivative | 0.5 | Staphylococcus aureus |
| Gatifloxacin | 0.5 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of related indolizine derivatives were evaluated using the HepG2 cancer cell line:
- IC values were determined, with some derivatives exhibiting significant cytotoxicity while others showed minimal effects. For instance, one derivative demonstrated an IC of 41.6 μM against HepG2 cells, indicating moderate cytotoxicity .
Table 2: Cytotoxicity Results
| Compound | IC (μM) | Cell Line |
|---|---|---|
| Indolizine Derivative | 41.6 | HepG2 (cancer) |
| Control | >100 | HepG2 (cancer) |
The mechanisms by which these compounds exert their biological effects are still under investigation. Some studies suggest that indolizine derivatives may interact with specific proteins or enzymes involved in bacterial replication or cancer cell proliferation.
- Protein Interaction : Molecular docking studies indicate that these compounds can form hydrogen bonds with amino acid residues in target proteins, potentially disrupting their function .
- Cell Membrane Integrity : Some derivatives have been shown to compromise bacterial cell membrane integrity, leading to cell lysis and death .
Case Studies
A case study involving a series of indolizine derivatives demonstrated their potential as antibacterial agents. The study found that modifications to the indolizine structure could enhance activity against specific bacterial strains while minimizing cytotoxic effects on human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
